molecular formula C31H32O2P2 B1274266 (+)-DIOP CAS No. 37002-48-5

(+)-DIOP

カタログ番号: B1274266
CAS番号: 37002-48-5
分子量: 498.5 g/mol
InChIキー: VCHDBLPQYJAQSQ-LOYHVIPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery

The discovery of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane emerged from the pioneering work of T. P. Dang and H. B. Kagan at the Laboratoire de Synthèse Asymétrique, Faculté des Sciences, Orsay, France, in 1971. This groundbreaking research occurred during a critical period in asymmetric catalysis when the field was still in its infancy, with only limited examples of enantioselective homogeneous catalysis available. The historical context surrounding this discovery was shaped by earlier developments in 1968, when pioneering work by Knowles and Horner demonstrated that chiral versions of soluble Wilkinson-type rhodium complexes containing optically active tertiary phosphine ligands could enable enantioselective hydrogenations, albeit with low enantioselectivities of less than 15% enantiomeric excess. Morrison and co-workers had reported the hydrogenation of atropic acids using a rhodium-diphenylneomenthylphosphine catalyst system with up to 61% enantiomeric excess, but these early systems lacked the systematic design principles that would characterize later developments.

The conceptual breakthrough that led to the development of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane arose from Kagan's rational approach to catalyst design, which sought to address the fundamental limitations of existing chiral phosphine ligands. The research team recognized that previous attempts at asymmetric hydrogenation suffered from the complexity of multiple isomeric metal complexes and competing reaction pathways that diminished enantioselectivity. Kagan's innovative strategy involved the deliberate incorporation of C2 symmetry into the ligand design to reduce the number of possible isomeric metal complexes and simplify the stereochemical analysis of catalytic processes. The selection of tartaric acid as the chiral starting material represented a particularly astute choice, as this readily available natural product provided both the required stereochemical information and the structural framework necessary for constructing a bidentate phosphine ligand.

The synthetic approach developed by Dang and Kagan involved a four-step transformation from tartaric acid, beginning with the formation of the acetonide derivative to protect the diol functionality while creating the dioxolane ring system. This acetonide formation served a dual purpose: it not only protected the hydroxyl groups during subsequent synthetic manipulations but also introduced the rigid dioxolane ring that would prove crucial for controlling the conformational flexibility of the chelate ring in metal complexes. The incorporation of the dioxolane ring represented a sophisticated understanding of how ligand backbone rigidity could influence the three-dimensional arrangement of coordinating atoms around a metal center, ultimately affecting the stereochemical outcome of catalytic transformations.

Significance as a C2-Symmetric Diphosphine Ligand

The significance of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane as a C2-symmetric diphosphine ligand cannot be overstated in the context of modern asymmetric catalysis. The compound's C2 symmetry represents a fundamental design principle that has influenced the development of countless chiral ligands over the subsequent decades. This symmetry element ensures that the two phosphorus atoms are equivalent, which dramatically reduces the number of possible diastereomeric metal complexes that can form during catalysis. In asymmetric catalysis, the formation of multiple diastereomeric catalyst species often leads to competing reaction pathways with different stereochemical outcomes, ultimately resulting in reduced enantioselectivity. By incorporating C2 symmetry, (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane minimizes this complexity and provides a more predictable stereochemical environment for catalytic transformations.

The structural features that define the C2 symmetry of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane arise from its derivation from tartaric acid, which possesses inherent C2 symmetry in its meso form but gains additional stereochemical complexity through its chiral centers. The compound exhibits a well-defined three-dimensional structure where the two diphenylphosphino groups are positioned symmetrically about the C2 axis that passes through the center of the dioxolane ring. This arrangement creates an optimal geometric relationship between the phosphorus donors and provides a predictable chelation environment when the ligand coordinates to transition metals. The dioxolane ring serves as a conformational anchor that restricts the flexibility of the seven-membered chelate ring formed upon metal coordination, thereby enhancing the efficiency of chirality transfer from the ligand to the metal center and ultimately to the substrate undergoing transformation.

The practical implications of the C2 symmetry in (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane extend beyond mere structural aesthetics to encompass fundamental aspects of catalyst performance and mechanistic understanding. The reduction in the number of possible catalyst isomers directly translates to improved catalyst selectivity, as competing reaction pathways are eliminated or significantly reduced. This simplification also facilitates mechanistic studies, as researchers can focus on analyzing fewer catalyst species and substrate-catalyst interactions. The C2 symmetry principle established by (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane has been subsequently applied to numerous other ligand classes, including those containing nitrogen or oxygen donor atoms, demonstrating the broad applicability of this design strategy. The success of this approach has led to the development of many highly efficient diphosphines, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and various phospholane-based ligands, all of which incorporate the fundamental C2 symmetry principle pioneered by (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane.

Stereochemical Properties and Configurations

The stereochemical properties of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane are intimately linked to its derivation from (+)-tartaric acid, which provides the fundamental chiral information that is ultimately expressed in the ligand's catalytic behavior. The compound possesses two stereogenic centers at the C2 and C3 positions of the butane backbone, both of which adopt the R configuration when the ligand is derived from (+)-tartaric acid. This absolute configuration has been confirmed through X-ray crystallographic analysis, which reveals the precise three-dimensional arrangement of atoms within the molecule. The stereochemical designation of the compound follows the Cahn-Ingold-Prelog priority rules, with the (2R,3R) configuration established through careful analysis of the substituent priorities around each chiral center.

The conformational properties of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane are significantly influenced by the presence of the dioxolane ring, which constrains the flexibility of the central four-carbon chain. This conformational restriction is crucial for the ligand's effectiveness in asymmetric catalysis, as it ensures a more predictable three-dimensional arrangement when the ligand coordinates to metal centers. The dioxolane ring adopts an envelope conformation, with one of the carbon atoms displaced from the plane defined by the other four atoms. This conformational preference creates a specific spatial relationship between the two phosphorus atoms, resulting in a bite angle that is optimal for chelation to transition metals. Crystallographic studies have shown that the bite angle of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane is approximately 98 degrees, which places it in an optimal range for promoting high selectivity in catalytic transformations.

The relationship between the ligand's stereochemical properties and its catalytic performance has been extensively studied through systematic variations of substrate structure and reaction conditions. The absolute configuration of the product formed in asymmetric hydrogenation reactions is directly determined by the configuration of the ligand's chiral centers, with (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane typically favoring the formation of products with specific absolute configurations. Interestingly, the stereochemical outcome can be influenced by the nature of the substrate and the specific coordination environment of the metal catalyst. For example, in the hydrogenation of atropic acid derivatives, the presence of a free carboxylic acid group can lead to coordination to the rhodium center, creating a different steric environment compared to the corresponding methyl ester and potentially resulting in reversal of the stereochemical preference. This substrate-dependent stereochemical behavior highlights the sophisticated interplay between ligand structure, metal coordination geometry, and substrate binding that determines the ultimate stereochemical outcome of asymmetric catalytic transformations.

Position in the Development of Asymmetric Catalysis

The introduction of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane in 1971 marked a watershed moment in the development of asymmetric catalysis, establishing foundational principles that would guide the field for decades to come. Prior to this discovery, asymmetric catalysis was largely an empirical endeavor characterized by low enantioselectivities and limited substrate scope. The systematic approach employed by Dang and Kagan in designing (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane represented a paradigm shift toward rational ligand design based on well-defined structural principles. This transition from empirical discovery to rational design marked the beginning of modern asymmetric catalysis and established the intellectual framework that continues to guide contemporary research in the field.

The impact of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane extended far beyond its immediate applications in asymmetric hydrogenation to influence the broader development of enantioselective synthesis. The success of this ligand demonstrated that high levels of enantioselectivity could be achieved through careful attention to ligand design, inspiring a generation of researchers to develop new chiral ligands based on similar principles. The C2 symmetry concept pioneered by (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane was subsequently applied to numerous other ligand architectures, leading to the development of highly successful ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and various phospholane-based systems. These developments culminated in the establishment of asymmetric catalysis as a viable and practical approach to the synthesis of enantiomerically pure compounds, ultimately leading to industrial applications and contributing to the development of pharmaceuticals and other fine chemicals.

The commercial significance of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane and its intellectual descendants is exemplified by the development of industrial asymmetric hydrogenation processes. The principles established through research with (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane directly influenced Monsanto's development of the industrial synthesis of L-3,4-dihydroxyphenylalanine, where asymmetric hydrogenation using a rhodium catalyst with a related diphosphine ligand served as the key step. This industrial application demonstrated the practical viability of asymmetric catalysis and paved the way for numerous other commercial processes. The economic impact of asymmetric catalysis, which can be traced back to the foundational work with (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, has been recognized through the award of the Nobel Prize in Chemistry to Knowles, Noyori, and Sharpless in 2001 for their contributions to the development of catalytic asymmetric synthesis.

The intellectual legacy of (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane continues to influence contemporary research in asymmetric catalysis, with ongoing efforts to develop new ligand architectures that build upon the fundamental principles established by this pioneering compound. Modern approaches to ligand design continue to emphasize the importance of symmetry, conformational control, and the careful positioning of stereochemical elements relative to the metal center. The concept of modular ligand design, which allows for the systematic variation of individual structural elements to optimize catalyst performance, can be traced back to the structure-activity relationships first explored with (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane and its derivatives. The ongoing relevance of this compound in contemporary research is evidenced by continued studies of its derivatives and analogues, which seek to understand and improve upon the fundamental mechanisms of chirality transfer that were first elucidated through research with the original ligand.

特性

IUPAC Name

[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHDBLPQYJAQSQ-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119711
Record name 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37002-48-5
Record name 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37002-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P52K0IJ7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Acetonide Formation

The synthesis begins with the protection of D-tartaric acid’s 2,3-diols as an isopropylidene ketal. Treatment with acetone and a Brønsted acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux yields (2R,3R)-2,3-O-isopropylidene-D-threitol. This step achieves >85% conversion, with the acetonide stabilizing the diol against undesired side reactions.

Tosylation

The protected diol undergoes tosylation at the 1 and 4 positions using tosyl chloride (TsCl) in pyridine or dichloromethane. This converts the primary hydroxyl groups into superior leaving groups (tosylates), enabling subsequent nucleophilic displacement. The reaction is conducted at 0–5°C to minimize ester hydrolysis, affording the bis-tosylate derivative in 90–95% yield.

Phosphine Group Installation

The bis-tosylate reacts with sodium diphenylphosphide (NaPPh₂) in anhydrous tetrahydrofuran (THF) under inert atmosphere. This step replaces the tosyl groups with diphenylphosphine moieties via an Sₙ2 mechanism. Key parameters include:

  • Temperature : 40–50°C to balance reaction rate and side-product formation.
  • Stoichiometry : A 2.2:1 molar ratio of NaPPh₂ to bis-tosylate ensures complete substitution.
  • Work-up : Sequential heptane/water extraction removes inorganic salts, followed by filtration through a glass frit to eliminate carbonaceous byproducts.

The crude product is purified via recrystallization from methanol, yielding this compound as a white solid (60–65% overall yield).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of NaPPh₂, but excessive polarity reduces phosphide solubility. THF strikes an optimal balance, achieving 60.7% yield in the substitution step.

Temperature and Time

Elevating temperatures beyond 50°C accelerates substitution but promotes phosphine oxidation. A 45-minute reaction at 50°C maximizes conversion while minimizing degradation.

Counterion Considerations

Sodium ions (Na⁺) in NaPPh₂ improve stability compared to lithium or potassium analogs, which are more hygroscopic and prone to side reactions.

Purification and Characterization

Recrystallization

This compound is recrystallized from methanol to remove residual diphenylphosphine oxide and unreacted starting material. This step enhances enantiomeric excess (ee) to >98%, critical for catalytic performance.

Spectroscopic Validation

  • ³¹P NMR : A singlet at δ −15 to −20 ppm confirms equivalence of phosphorus centers due to C₂ symmetry.
  • X-ray Crystallography : Structural analyses reveal a seven-membered chelate ring in metal complexes, consistent with the ligand’s flexibility.

Applications in Asymmetric Synthesis

This compound coordinates transition metals (e.g., Rh, Pd) to form catalysts for enantioselective hydrogenation and hydroformylation. For example, Rh-(+)-DIOP complexes achieve 72% ee in the hydrogenation of α-dehydroamino acids. The ligand’s performance is solvent-dependent, with toluene providing optimal enantioselectivity due to moderate polarity.

化学反応の分析

(+)-DIOP undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes with metals like platinum, palladium, nickel, and iron.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the corresponding oxidized phosphine oxide may be formed.

科学的研究の応用

(+)-DIOP has a wide range of scientific research applications:

    Chemistry: It is extensively used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound’s chiral properties make it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in various industrial processes, including the production of fine chemicals and materials.

作用機序

The mechanism by which (+)-DIOP exerts its effects is primarily through its role as a ligand. It forms complexes with transition metals, which then participate in catalytic cycles. The chiral nature of the compound allows for the selective formation of one enantiomer over the other, making it valuable in asymmetric catalysis .

類似化合物との比較

(+)-DIOP can be compared with other similar chiral diphosphine ligands, such as:

    (S)-DIOP: Another chiral diphosphine ligand with similar applications in asymmetric synthesis.

    (S,S)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane: A compound with comparable chiral properties and uses in catalysis.

The uniqueness of this compound lies in its specific chiral configuration and its ability to form highly selective metal complexes, making it a valuable tool in various scientific and industrial applications .

生物活性

(+)-DIOP, or diisooctyl phthalate, is a plasticizer commonly used in various consumer products. Its biological activity has been the subject of numerous studies, focusing on aspects such as toxicity, metabolism, and potential endocrine disruption. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Toxicity Profile

Acute Toxicity
The acute toxicity of this compound has been evaluated in several studies. The oral LD50 (lethal dose for 50% of the population) was found to be approximately 2769 mg/kg in mice. In other studies, the LD50 was greater than 22,000 mg/kg in rats and mice, indicating a relatively low acute toxicity profile compared to other phthalates .

SpeciesLD50 (mg/kg)
Mouse2769
Rat>22,000
DogNot specified

Chronic Toxicity and Reproductive Effects
Chronic exposure studies have suggested that this compound does not exhibit significant reproductive toxicity. In a study involving dietary administration to rats, dogs, and pigs at doses of 50 mg/kg/day for 21-28 days, no adverse reproductive effects were noted . Furthermore, this compound tested negative for estrogenic activity in yeast assays, indicating a low potential for endocrine disruption .

Metabolism and Excretion

Research into the metabolism of this compound reveals that it is primarily excreted through urine and feces. A study demonstrated that approximately 85% of a radiolabeled dose was eliminated within four days in rats, while dogs and pigs showed slower excretion rates (up to 21 days) due to fat distribution .

SpeciesExcretion Rate (Days)Urinary Excretion (%)Fecal Excretion (%)
Rat4~50~50
Dog469-80~20
Pig2165-86~14

Genotoxicity Studies

Genotoxicity assessments of this compound have yielded mixed results. In Ames tests using various strains of Salmonella typhimurium, this compound was found to be non-mutagenic at concentrations ranging from 10 to 2000 μg/plate with and without metabolic activation . However, some tests indicated weak positive results under specific conditions, suggesting that further research is needed to clarify its mutagenic potential.

Case Studies

Case Study: Human Exposure Assessment
A notable study involved administering a single isotope-labeled dose of various phthalates, including this compound, to human volunteers. Urine samples collected over several days showed variable excretion patterns but did not reveal consistent dose-related responses or significant adverse effects . This suggests that while this compound is absorbed and metabolized by humans, its biological impact may be minimal under typical exposure scenarios.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (+)-DIOP, and how can its enantiomeric purity be validated?

  • Methodology :

  • Synthesis : this compound is typically derived from tartaric acid via diastereomeric salt resolution. Key steps include esterification of tartaric acid derivatives (e.g., diethyl tartrate) followed by phosphorylation .
  • Characterization : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Cross-validate with 1^1H/31^{31}P NMR to detect stereochemical integrity .
    • Data Interpretation : Compare optical rotation values with literature benchmarks (e.g., [α]D20=+25[α]_D^{20} = +25^\circ in chloroform) to ensure consistency .

Q. How does this compound compare to other chiral ligands (e.g., BINAP) in asymmetric hydrogenation?

  • Experimental Design :

  • Conduct catalytic trials using a standardized substrate (e.g., α,β-unsaturated ketones).
  • Measure enantiomeric excess (ee) via GC-MS or chiral HPLC.
  • Compare turnover numbers (TON) and reaction rates under identical conditions (solvent, temperature, pressure) .
    • Literature Synthesis : Use PICO framework (Population: substrates; Intervention: this compound; Comparison: BINAP; Outcome: ee%) to structure database searches (e.g., SciFinder, PubMed) .

Q. What spectroscopic techniques are critical for characterizing this compound-metal complexes?

  • Key Methods :

  • NMR : 1^1H, 13^{13}C, and 31^{31}P NMR to confirm coordination geometry and ligand-metal ratios.
  • X-ray Crystallography : Resolve absolute configuration of metal complexes .
  • IR Spectroscopy : Identify shifts in P=O stretching frequencies (1,250–1,300 cm1^{-1}) upon metal binding .

Advanced Research Questions

Q. How can solvent polarity and temperature be optimized to enhance enantioselectivity in this compound-mediated reactions?

  • Methodology :

  • Design a factorial experiment varying solvent (e.g., THF vs. toluene) and temperature (0°C to 60°C).
  • Use response surface methodology (RSM) to model interactions between variables and ee% .
  • Validate models with kinetic studies (e.g., Arrhenius plots for activation energy differences) .
    • Data Contradictions : If solvent effects contradict literature (e.g., higher polarity unexpectedly reducing ee), re-examine substrate-ligand solvation dynamics via DFT calculations .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Critical Analysis :

  • Replicate experiments using identical substrates, catalyst loadings, and reaction conditions.
  • Perform meta-analysis of published data to identify outliers or methodological discrepancies (e.g., inert atmosphere vs. aerobic conditions) .
  • Use systematic reviews (PRISMA guidelines) to assess bias in literature reporting .

Q. How can computational chemistry predict this compound’s performance in novel catalytic systems?

  • Workflow :

  • Molecular Modeling : Build ligand-metal complexes in Gaussian or ORCA. Calculate Gibbs free energy (ΔG\Delta G^\ddagger) for transition states.
  • Docking Studies : Simulate substrate-ligand interactions to predict regioselectivity.
  • Validation : Correlate computational ee% with experimental results using linear regression .

Q. What are the ethical and practical considerations in scaling this compound synthesis for academic reproducibility?

  • Ethical Framework :

  • Ensure synthetic protocols minimize hazardous waste (e.g., phosphorus-containing byproducts).
  • Document procedures in open-access repositories (e.g., Zenodo) with detailed safety notes .
    • Reproducibility : Share raw NMR/PXRD data via platforms like Figshare to enable independent verification .

Methodological Resources

  • Literature Review : Apply PICOT to structure searches (e.g., "In asymmetric hydrogenation (P), how does this compound (I) compare to Josiphos ligands (C) in ee% (O)?" ).
  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for archiving spectra, crystallographic data, and reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-DIOP
Reactant of Route 2
Reactant of Route 2
(+)-DIOP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。